molecular formula C17H14O6 B593519 Sophoracarpan B CAS No. 1674359-84-2

Sophoracarpan B

Cat. No. B593519
CAS RN: 1674359-84-2
M. Wt: 314.293
InChI Key: BARRXUGKUYTIQH-ULQDDVLXSA-N
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Description

Sophoracarpan B is a natural compound that is purified from the aerial parts of Sophora tomentosa L . It belongs to the chemical family of phenols . The molecular formula of Sophoracarpan B is C17H14O6 and it has a molecular weight of 314.29 .


Molecular Structure Analysis

The molecular structure of Sophoracarpan B includes a total of 41 bonds . The InChI Key of Sophoracarpan B is BARRXUGKUYTIQH-ULQDDVLXSA-N . More detailed structural analysis may require advanced spectroscopic techniques.


Physical And Chemical Properties Analysis

Sophoracarpan B is a powder in its physical form . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

  • Chemical Studies on Sophora tomentosa Isolation of Sophoracarpans A and B

    : This study by Kinoshita et al. (1990) isolated sophoracarpans A and B from Sophora tomentosa and determined their structures as 6β,9-dimethoxy-3-hydroxypterocarpan and 3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpan, respectively, using spectroscopic analysis. The study provided a foundational understanding of the chemical structure of sophoracarpan B (T. Kinoshita, K. Ichinose, Chiho Takahashi, F. Ho, Jin-Bin Wu, U. Sankawa, 1990).

  • Isolation and Structural Elucidation from Sophora tomentosa L. : Another study by Kinoshita et al. (1986) also focused on the isolation and structural elucidation of sophoracarpans A and B from Sophora tomentosa (T. Kinoshita, K. Ichinose, Chiho Takahashi, U. Sankawa, 1986).

  • A New Modified Pterocarpan Glycoside from Sophora flavescens : This 2022 study by Lin et al. isolated sophoracarpan A from Sophora flavescens and evaluated its antioxidant activities. While sophoracarpan B is not the main focus, this study contributes to the understanding of the chemical family to which sophoracarpan B belongs (Yan Lin, Jingjing Li, Lei He, Qi-Rui Li, Qing-De Long, Xu Zhang, Zhu Zeng, 2022).

  • Unified Total Syntheses of (-)-medicarpin, (-)-sophoracarpan A, and (±)-kushecarpin A : In 2015, Feng et al. achieved the total synthesis of sophoracarpan A and other related compounds, providing insights into the synthetic methods that could potentially be applicable to sophoracarpan B (Zhenguo Feng, Wen‐Ju Bai, T. Pettus, 2015).

  • Isoflavones from Stems of Euchresta horsfieldii : Mizuno et al. (1991) identified sophoracarpan B among the compounds isolated from Euchresta horsfieldii, contributing to the knowledge of its occurrence in various plant species (M. Mizuno, N. Matsuura, M. Iinuma, Toŝhiyuki Tanaka, C. Phengklai, 1991).

  • Isoflavonoids in Roots of Sophora fraseri : This study by Iinuma et al. (1993) isolated sophoracarpan B from the roots of Sophora fraserii, further expanding the knowledge of its natural occurrence (M. Iinuma, M. Ohyama, Toŝhiyuki Tanaka, M. P. Hegarty, Elwyn E. Egarty, 1993).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Sophoracarpan B indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

While Sophoracarpan B and other compounds from the Sophora genus have shown promising biological effects, there are still many gaps in our understanding of these compounds . Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and detailed physical and chemical properties of Sophoracarpan B. Additionally, more comprehensive safety and hazard assessments, as well as clinical trials, could be beneficial in evaluating its potential for therapeutic use.

properties

IUPAC Name

(1S,12R,20S)-20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARRXUGKUYTIQH-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SophoracarpanB

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